4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride
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Overview
Description
4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an imidazole derivative with formaldehyde and ammonium chloride. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-one derivatives, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic structure similar to 4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride but without the aminomethyl group.
Benzimidazole: Contains a fused benzene ring, offering different biological activities.
Thiazole: Another heterocyclic compound with sulfur in the ring, used in various applications .
Uniqueness
This compound is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activities. Its aminomethyl group provides additional sites for chemical modification, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C4H8ClN3O |
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Molecular Weight |
149.58 g/mol |
IUPAC Name |
4-(aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C4H7N3O.ClH/c5-1-3-2-6-4(8)7-3;/h2H,1,5H2,(H2,6,7,8);1H |
InChI Key |
CVTNRHUBEDZKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N1)CN.Cl |
Origin of Product |
United States |
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